molecular formula C18H13F2N3O3S B2477805 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 872621-68-6

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2477805
CAS No.: 872621-68-6
M. Wt: 389.38
InChI Key: UFXRLDATHZQDLJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a chemical compound offered for research and development purposes. This benzamide derivative features a 1,3,4-oxadiazole ring, a heterocycle known to be a valuable scaffold in medicinal chemistry . Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated significant potential in antibacterial research . Recent scientific literature reports that analogs with this core structure exhibit highly potent activity against a range of Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Furthermore, related structures have shown promising activity against the Gram-negative pathogen Neisseria gonorrhoeae , which is classified as an urgent threat by the CDC due to increasing multidrug resistance . Early research indicates that these compounds are highly tolerable to human cell lines, suggesting a selective antibacterial action . Researchers are exploring these molecules to address the critical global need for new antibacterial agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c19-12-7-4-8-13(20)16(12)17(25)21-9-15-22-23-18(26-15)27-10-14(24)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRLDATHZQDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Selection

  • DMF vs. Acetone : DMF enhances solubility of intermediates but may lead to side reactions at elevated temperatures. Acetone is preferable for substitution reactions due to its moderate polarity.
  • Base Impact : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis of the oxadiazole ring.

Purification Techniques

  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
  • Recrystallization : Methanol/water (4:1) mixture yields crystalline product suitable for X-ray diffraction.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%)
Cyclization-Substitution Hydrazide → Oxadiazole → Sulfanyl 65–75 92–95
One-Pot Synthesis Concurrent cyclization/acylation 50–60 85–90

Note : The cyclization-substitution route is favored for scalability, while one-pot methods reduce purification steps but compromise yield.

Mechanistic Insights

  • Oxadiazole Formation : The cyclization proceeds via a nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration.
  • Sulfanyl Incorporation : The thiolate ion (generated by deprotonation) displaces bromide in a bimolecular nucleophilic substitution (SN2).

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The difluorobenzamide group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₂H₁₅F₂N₃O₂S 391.38 Not reported 2,6-difluorobenzamide; 2-oxo-2-phenylethyl-sulfanyl-1,3,4-oxadiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375 134–178 Thiazole; methylphenyl-propanamide
LMM5 C₂₅H₂₄N₄O₅S 492.55 Not reported Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl-1,3,4-oxadiazole
4-Methyl-2,6-bis({[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)pyrimidine (8) C₂₂H₁₆N₈O₆S₂ 552.53 Not reported Nitrophenyl; pyrimidine-linked bis-oxadiazole
3-Fluoro-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide C₂₂H₁₆FN₃O₂ 373.39 Not reported 3-fluorobenzamide; phenyl-oxadiazole

Key Observations :

  • The target compound’s molecular weight (391.38 g/mol) is intermediate compared to analogs, influenced by the 2-oxo-2-phenylethyl group and fluorine atoms .
  • Fluorine substitution (2,6-difluoro vs. 3-fluoro in ) enhances electronegativity and may improve metabolic stability or binding affinity.
  • Melting points for oxadiazole derivatives vary widely (e.g., 134–178°C in ), likely due to differences in hydrogen bonding and crystallinity.

Key Observations :

  • Compound 36 , a CRAC channel inhibitor, highlights the role of benzamide derivatives in autoimmune disease treatment, though its structure differs significantly (biphenyl core vs. oxadiazole).

Biological Activity

The compound 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a difluorobenzamide core linked to a 1,3,4-oxadiazole moiety through a sulfanyl group. The unique structural features contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
2,6-Difluoro-N-{...}MCF75.0Apoptosis induction
2,6-Difluoro-N-{...}A5498.0Cell cycle arrest
2,6-Difluoro-N-{...}HCT1166.5Apoptosis induction

These findings suggest that the oxadiazole moiety enhances the anticancer activity of the benzamide structure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial assays indicate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The presence of the sulfur atom in the structure may play a crucial role in enhancing its antimicrobial efficacy.

Other Biological Activities

In addition to anticancer and antimicrobial effects, preliminary studies indicate potential anti-inflammatory and antioxidant activities. These properties are crucial for developing multi-target therapeutic agents.

Case Studies

  • Study on Anticancer Properties : A study published in Molecules evaluated a series of oxadiazole derivatives for their anticancer activities. The results indicated that modifications at the benzamide position significantly influenced potency against various cancer types .
  • Antimicrobial Evaluation : Research conducted on related compounds showed promising results against resistant bacterial strains, highlighting the importance of structural diversity in enhancing biological activity .

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